molecular formula C13H24N2O3 B8188791 9-Methoxy-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester CAS No. 1187930-81-9

9-Methoxy-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester

Cat. No.: B8188791
CAS No.: 1187930-81-9
M. Wt: 256.34 g/mol
InChI Key: QILUFGLRQGVEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methoxy-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C13H24N2O3. This compound belongs to the bicyclo[3.3.1]nonane family, which is known for its unique structural properties and biological activities. The bicyclo[3.3.1]nonane framework is prevalent in many natural products and synthetic compounds, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester involves multiple steps, typically starting with the construction of the bicyclo[3.3.1]nonane core. One common approach is the cyclization of suitable precursors under specific conditions. For instance, the reaction of a suitable amine with a methoxy-substituted cyclohexanone derivative can lead to the formation of the desired bicyclic structure. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Methoxy-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Methoxy-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bicyclo[3.3.1]nonane core can interact with enzymes and receptors, modulating their activity. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methoxy-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and tert-butyl ester enhances its stability and reactivity compared to other bicyclo[3.3.1]nonane derivatives .

Properties

IUPAC Name

tert-butyl 9-methoxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-7-9-5-14-6-10(8-15)11(9)17-4/h9-11,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILUFGLRQGVEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC(C1)C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152365
Record name 1,1-Dimethylethyl 9-methoxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-81-9
Record name 1,1-Dimethylethyl 9-methoxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 9-methoxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.